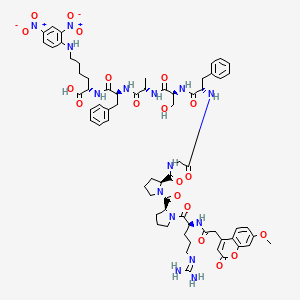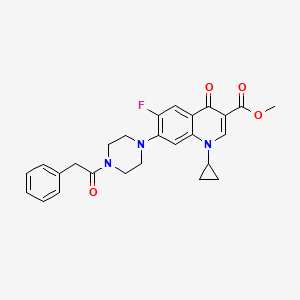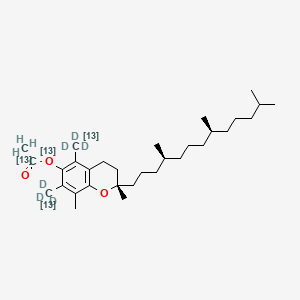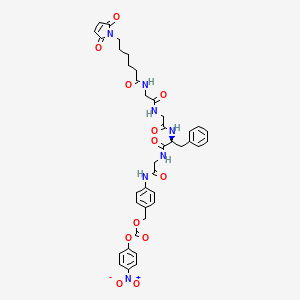
Mca-(Ala7,Lys(Dnp)9)-Bradykinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a synthetic peptide substrate designed for use in fluorescence resonance energy transfer (FRET) assays. This compound is composed of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups. The Mca group acts as a fluorophore, while the Dnp group serves as a quencher. This combination allows for the detection of enzymatic activity through changes in fluorescence, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Mca and Dnp groups are introduced at specific positions during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would follow similar principles but with optimization for larger scale operations. This includes the use of automated peptide synthesizers, bulk reagents, and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mca-(Ala7,Lys(Dnp)9)-Bradykinin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the release of fluorescence due to the separation of the Mca and Dnp groups.
Oxidation and Reduction: The methoxycoumarin and dinitrophenyl groups can participate in redox reactions under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes such as matrix metalloproteinases (MMPs) are commonly used to hydrolyze the peptide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Various chemical reagents can be employed to introduce modifications at specific amino acid residues.
Major Products Formed
The primary product of enzymatic hydrolysis is the separation of the Mca and Dnp groups, resulting in a measurable increase in fluorescence. Other reactions may yield modified peptides with altered properties.
Scientific Research Applications
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is widely used in scientific research, particularly in the following areas:
Drug Discovery: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Industrial Applications: The compound can be used in quality control processes to monitor enzyme activity in various industrial products.
Mechanism of Action
The mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin involves the cleavage of peptide bonds by proteolytic enzymes. When the peptide is intact, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage, the Mca group is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure enzyme activity and screen for enzyme inhibitors .
Comparison with Similar Compounds
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is unique due to its specific peptide sequence and the use of Mca and Dnp groups for FRET-based detection. Similar compounds include:
Mca-Ala-Pro-Lys(Dnp)-OH: Another FRET substrate used for detecting enzyme activity.
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH: A substrate with a different peptide sequence but similar FRET-based detection mechanism.
These compounds share the common feature of using Mca and Dnp groups for fluorescence-based assays but differ in their peptide sequences and specific applications.
Properties
Molecular Formula |
C66H81N15O19 |
|---|---|
Molecular Weight |
1388.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
FDQLQIBWKJMUSI-HGGPOPJMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)



![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)




